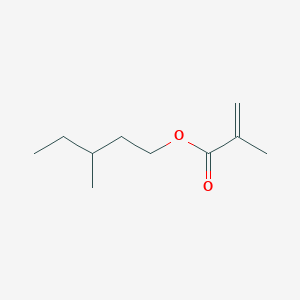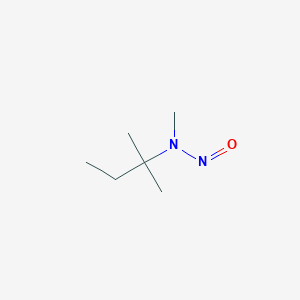
N-methyl-N-(2-methylbutan-2-yl)nitrous Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-methylbutan-2-yl)nitrous amide is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound is known for its unique structure and properties, which make it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylbutan-2-yl)nitrous amide typically involves the reaction of a carboxylic acid with an amine. direct reaction of a carboxylic acid with an amine does not produce an amide but a salt. Therefore, alternative methods such as using acyl chlorides or anhydrides are employed. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of amides often involves the use of acyl chlorides or anhydrides due to their reactivity. The reaction conditions typically include the presence of a base to neutralize the hydrochloric acid formed during the reaction. The process is carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
化学反应分析
Types of Reactions
N-methyl-N-(2-methylbutan-2-yl)nitrous amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amide may produce a carboxylic acid, while reduction may produce an amine.
科学研究应用
N-methyl-N-(2-methylbutan-2-yl)nitrous amide has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N-methyl-N-(2-methylbutan-2-yl)nitrous amide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to N-methyl-N-(2-methylbutan-2-yl)nitrous amide include other amides such as N-methyl-N-(pyridin-2-yl)nitrous amide and N-methyl-2-pyrrolidone .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that other amides may not be able to fulfill.
属性
CAS 编号 |
115440-58-9 |
|---|---|
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC 名称 |
N-methyl-N-(2-methylbutan-2-yl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-5-6(2,3)8(4)7-9/h5H2,1-4H3 |
InChI 键 |
HBONLOFDPHMEBW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)N(C)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



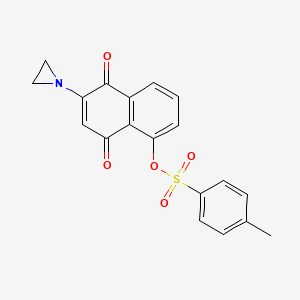
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
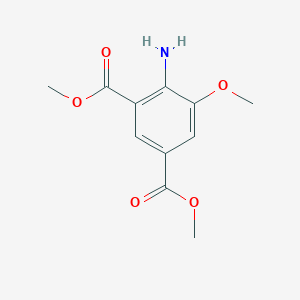
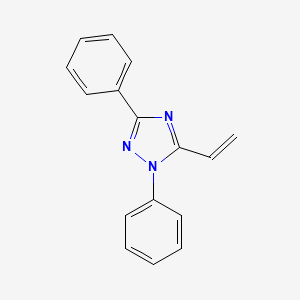
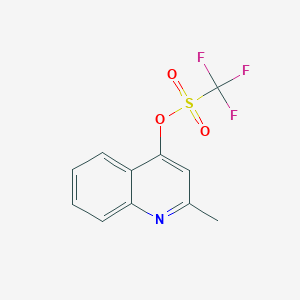
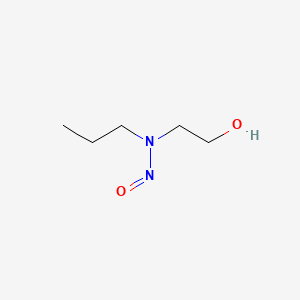
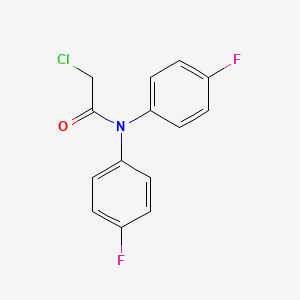
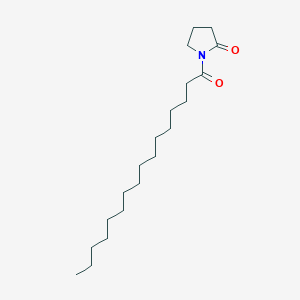
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
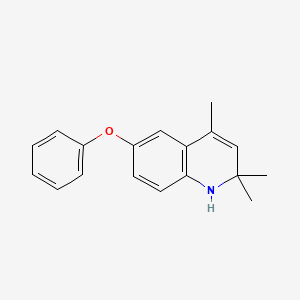
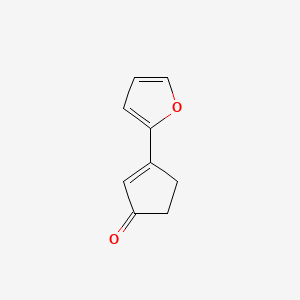
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)
